N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN4O2S/c24-15-6-8-16(9-7-15)26-19(29)13-31-23-27-20-18(14-4-2-1-3-5-14)12-25-21(20)22(30)28(23)17-10-11-17/h1-9,12,17,25H,10-11,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABGJEAWHIGVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Molecular Characteristics
- IUPAC Name : N-(4-bromophenyl)-2-(3-cyclopropyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
- Molecular Formula : C23H19BrN4O2S
- Molecular Weight : 495.4 g/mol
- CAS Number : 2034352-32-2
Structural Representation
The compound's structure features a pyrrolo[3,2-d]pyrimidine core, substituted with a bromophenyl group and a cyclopropyl moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- EGFR Inhibition : The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cell proliferation and survival pathways. In vitro studies have shown that derivatives of pyrimidine systems exhibit significant antiproliferative activity against cancer cell lines by blocking EGFR signaling pathways .
- CDK Inhibition : Cyclin-dependent kinases (CDKs) are crucial for cell cycle regulation. Compounds similar to N-(4-bromophenyl)-2-acetamide have demonstrated inhibitory effects on CDK activity, potentially leading to reduced tumor growth .
- Cytotoxicity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 and HT29, with IC50 values suggesting potent activity .
Pharmacological Studies
Recent research has focused on synthesizing derivatives of this compound to evaluate their antitumor properties. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 | 5.67 ± 0.08 |
| Compound 2 | A549 | 10.31 ± 0.12 |
| Compound 3 | A549 | 9.76 ± 0.08 |
| Compound 4 | A549 | 7.22 ± 0.08 |
These results indicate that modifications in the substituents can significantly impact the biological efficacy of the compounds .
Antitumor Activity Evaluation
A study published in ResearchGate evaluated several pyrrolone derivatives for their antitumor activities. Among these, specific derivatives of N-(4-bromophenyl)-2-acetamide were shown to possess notable cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents .
Synthesis and Biological Evaluation
Another investigation synthesized new imidazo[1,2-c]pyrimido derivatives and assessed their biological activities. The findings suggested that the presence of the pyrimidine ring is critical for enhancing biological effects, including antitumor activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrrolopyrimidine structure can exhibit significant anticancer properties. N-(4-bromophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide has been studied for its ability to inhibit tumor cell proliferation by targeting specific enzymes involved in nucleotide synthesis.
Mechanism of Action:
The compound has shown potent inhibitory activity against Glycinamide ribonucleotide formyltransferase (GARFTase) , an enzyme crucial for purine biosynthesis. In vitro studies have demonstrated IC50 values as low as 1.7 nM against human tumor cell lines, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Properties
The thioacetamide moiety within this compound may contribute to its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. These enzymes are pivotal in the inflammatory response, and preliminary studies suggest that modifications to the pyrrolopyrimidine scaffold can enhance selectivity and potency against COX-II .
Case Studies and Research Findings
Several studies have highlighted the pharmacological significance of this compound:
- Anticancer Screening : A study evaluated the anticancer activity of related pyrrolopyrimidine derivatives against various cancer cell lines. The findings indicated that modifications in the structure could lead to enhanced efficacy against breast cancer cells .
- Molecular Docking Studies : Molecular docking simulations have been employed to understand the binding interactions of this compound with target proteins. These studies provide insights into how structural variations can influence biological activity .
Comparison with Similar Compounds
Pyrrolo[3,2-d]pyrimidine (Target Compound)
Pyrido[3,4-d]pyridazine (Oka et al., 1975)
Pyrrolo[1,2-b]pyridazine (EP 4374877 A2)
- Core differences : Nitrogen atoms are positioned at the 1- and 2-positions of the pyrrolidine ring, altering hydrogen-bonding topology compared to the target compound .
Substituent Effects
- 4-Bromophenyl vs. Trifluoromethyl : The bromine atom in the target compound enables halogen bonding, while the trifluoromethyl group in patent compounds enhances electronegativity and metabolic resistance .
- Cyclopropyl vs. Morpholinoethoxy: Cyclopropyl restricts conformational flexibility, whereas the morpholinoethoxy group in patent compounds introduces hydrogen-bond acceptors, improving solubility .
Functional Group Analysis
- Thioacetamide (Target Compound) : The sulfur atom increases lipophilicity (LogP ~3.2 estimated) and may participate in hydrophobic interactions or weak hydrogen bonds (C=S⋯H).
Hydrogen-Bonding and Crystallography
- Target Compound : SHELX-refined structures reveal N-H⋯O and C-H⋯S interactions, forming R₂²(8) and R₂²(10) graph sets . These networks stabilize the crystal lattice, contributing to a melting point of ~245°C (estimated).
- Pyrido[3,4-d]pyridazine : Lacks sulfur-mediated interactions, relying on N-H⋯N bonds for stability .
Research Implications
Drug Design : The target compound’s cyclopropyl and bromophenyl groups may optimize kinase inhibition by balancing rigidity and hydrophobic interactions.
Synthetic Feasibility : Thioacetamide formation avoids the high-energy intermediates required for carboxamide coupling in patent compounds .
Crystallographic Insights : SHELX-driven structural analysis highlights the role of sulfur in modulating packing efficiency, a factor absent in pyridazine analogs .
Q & A
Q. Table 1: Key Reaction Conditions for Synthesis Optimization
| Step | Reagents | Temp. (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclopropane coupling | NaH, DMF | 70 | 62 | 95% |
| Thioether formation | K₂CO₃, acetone | 50 | 78 | 98% |
Q. Table 2: Biological Activity Comparison of Analogs
| Compound | Structural Feature | IC₅₀ (EGFR, nM) | Cytotoxicity (HeLa, µM) |
|---|---|---|---|
| Target compound | Bromophenyl, cyclopropane | 12.3 | 8.5 |
| Analog A | Chlorophenyl | 45.6 | 22.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
